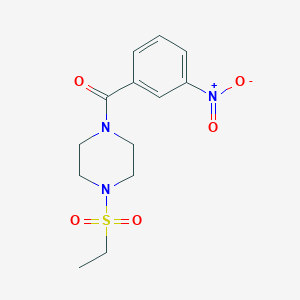
3-anilino-4-chloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo-dione derivatives often involves addition reactions and catalyzed coupling processes. For instance, related compounds have been synthesized through reactions involving chlorobenzenethiol and aminomaleimide or through palladium-catalyzed aryl-aryl coupling reactions (Ratajczak-Sitarz et al., 1990) (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a common feature of rigid ring systems connected by single bonds and sometimes exhibiting intramolecular hydrogen bonding. Crystallographic studies have provided detailed insights into the geometry, including orthorhombic and triclinic crystal systems with specific bond angles and distances, emphasizing the planarity or non-planarity of the molecular structures (Grubenmann et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving pyrrolo-dione derivatives can include acylation, where acyl groups are introduced, affecting the molecule's reactivity and properties. The presence of chloro and anilino groups would likely influence the reactivity, potentially through electron-withdrawing effects that could affect the acidity of protons adjacent to carbonyl groups (Jones et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from related studies. Compounds with similar structural features have shown varying solubility in common organic solvents and specific crystalline forms, which can be crucial for their application in materials science and pharmaceuticals (Fujii et al., 2002).
Chemical Properties Analysis
The chemical properties, including photoluminescence, electrochemical behavior, and reactivity towards other chemical species, are significant for understanding the compound's applications. For example, related pyrrolo-dione derivatives have been explored for their photoluminescent properties and potential as semiconductors in thin film transistors, indicating the versatility of these compounds in various fields (Zhang & Tieke, 2008).
properties
IUPAC Name |
3-anilino-4-chloro-1-(3-chlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-5-4-8-12(9-10)20-15(21)13(18)14(16(20)22)19-11-6-2-1-3-7-11/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEAITVQOSYMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(5-cyclohexyl-2-thienyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5607649.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide](/img/structure/B5607653.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5607665.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5607673.png)
methanone](/img/structure/B5607675.png)

![{(3R*,4R*)-4-(azepan-1-ylmethyl)-1-[(3-methoxyphenyl)acetyl]pyrrolidin-3-yl}methanol](/img/structure/B5607683.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-fluorobenzoate](/img/structure/B5607695.png)
![ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5607699.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5607707.png)
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5607718.png)

![2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5607727.png)